molecular formula C10H10N2O5 B112955 3-Acetamido-4-methyl-2-nitrobenzoic acid CAS No. 7356-52-7

3-Acetamido-4-methyl-2-nitrobenzoic acid

Cat. No. B112955
CAS No.: 7356-52-7
M. Wt: 238.2 g/mol
InChI Key: TXVWKWQKCFPEDJ-UHFFFAOYSA-N
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Patent
US07998978B2

Procedure details

A solution of 3-(acetylamino)-4-methyl-2-nitrobenzoic acid (237.5 g, 0.997 mol) and KOH (451.2 g, 8.04 mol) in water (2830 mL) was refluxed for 48 h. The dark red solution was cooled and acidified to pH 1 with concentrated HCl. The yellow solid was filtered and re-crystallized from water (1800 mL) to give the title compound (183 g, 93.4%) as a yellow solid.
Quantity
237.5 g
Type
reactant
Reaction Step One
Name
Quantity
451.2 g
Type
reactant
Reaction Step One
Name
Quantity
2830 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.4%

Identifiers

REACTION_CXSMILES
C(N[C:5]1[C:6]([N+:15]([O-:17])=[O:16])=[C:7]([CH:11]=[CH:12][C:13]=1[CH3:14])[C:8]([OH:10])=[O:9])(=O)C.[OH-:18].[K+].Cl>O>[OH:18][C:5]1[C:6]([N+:15]([O-:17])=[O:16])=[C:7]([CH:11]=[CH:12][C:13]=1[CH3:14])[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
237.5 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=C(C(=O)O)C=CC1C)[N+](=O)[O-]
Name
Quantity
451.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2830 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The dark red solution was cooled
FILTRATION
Type
FILTRATION
Details
The yellow solid was filtered
CUSTOM
Type
CUSTOM
Details
re-crystallized from water (1800 mL)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C(C(=O)O)C=CC1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 183 g
YIELD: PERCENTYIELD 93.4%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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